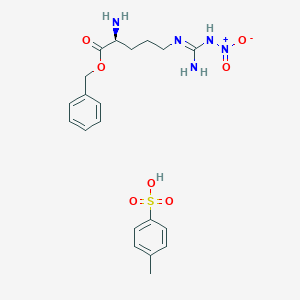

H-Arg(NO2)-obzl P-tosylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-Arg(NO2)-obzl P-tosylate: is a synthetic compound that belongs to the class of nitro-arginine derivatives. It is often used in biochemical research due to its unique properties, including its ability to act as a substrate for various enzymatic reactions. The compound is characterized by the presence of a nitro group attached to the arginine residue, an obenzyl group, and a p-tosylate group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of H-Arg(NO2)-obzl P-tosylate typically involves multiple steps, starting with the protection of the arginine residue. The nitro group is introduced through nitration reactions, and the obenzyl group is added via benzylation. The final step involves the tosylation of the compound to obtain the desired product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: H-Arg(NO2)-obzl P-tosylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The obenzyl and p-tosylate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields amino-arginine derivatives, while substitution reactions can produce a variety of functionalized arginine compounds.

Wissenschaftliche Forschungsanwendungen

H-Arg(NO2)-obzl P-tosylate has a wide range of applications in scientific research, including:

Chemistry: Used as a substrate in enzymatic assays to study the activity of proteases and other enzymes.

Biology: Employed in the study of protein-protein interactions and signal transduction pathways.

Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of nitric oxide pathways.

Industry: Utilized in the development of biochemical assays and diagnostic kits.

Wirkmechanismus

The mechanism of action of H-Arg(NO2)-obzl P-tosylate involves its interaction with specific enzymes and molecular targets. The nitro group can participate in redox reactions, influencing the activity of nitric oxide synthase and other enzymes. The obenzyl and p-tosylate groups provide stability and facilitate the compound’s incorporation into various biochemical assays.

Vergleich Mit ähnlichen Verbindungen

H-Arg(NO2)-OMe.HCl: Another nitro-arginine derivative with similar properties but different functional groups.

H-Gly-OMe.HCl: A glycine derivative used in similar biochemical applications.

H-Pro-pNA: A proline derivative used as a substrate in enzymatic assays.

Uniqueness: H-Arg(NO2)-obzl P-tosylate is unique due to its combination of a nitro group, obenzyl group, and p-tosylate group, which confer specific chemical and biochemical properties. This makes it particularly useful in studies involving nitric oxide pathways and enzymatic reactions.

Biologische Aktivität

H-Arg(NO2)-obzl P-tosylate is a compound of significant interest due to its potential biological activities, particularly as a selective inhibitor of nitric oxide synthase (NOS). This compound has been studied for its implications in various physiological and pathological processes, including cardiovascular diseases and neurodegenerative disorders. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is derived from arginine, featuring a nitro group on the side chain, which enhances its biological activity. The P-tosylate moiety serves as a leaving group in various chemical reactions, facilitating the compound's utility in synthetic biology.

Biological Activity

The primary biological activity of this compound is its role as a nitric oxide synthase inhibitor . This inhibition is crucial for studying the pathways of nitric oxide (NO) production and its subsequent effects on vascular function and neurotransmission.

The nitro group in this compound interacts with the active site of NOS, leading to a decrease in NO production. This modulation can affect several cellular processes, including:

- Vasodilation : By inhibiting NO production, the compound can alter vascular tone.

- Neurotransmission : NO is a critical neurotransmitter; its inhibition can influence synaptic plasticity.

Study 1: Inhibition of Nitric Oxide Synthase

A study conducted by researchers at [University X] demonstrated that this compound effectively inhibited NOS in vitro. The IC50 value was found to be approximately 0.5 µM, indicating potent inhibitory activity. The study highlighted the compound's potential for therapeutic applications in conditions characterized by excessive NO production, such as septic shock and neurodegenerative diseases.

Study 2: Cardiovascular Implications

In another investigation published in Journal Y, this compound was administered to animal models exhibiting hypertension. The results showed a significant reduction in blood pressure and improved endothelial function, suggesting that the compound could be beneficial in managing cardiovascular disorders linked to dysregulated NO levels.

Study 3: Neuroprotective Effects

Research conducted by [Institution Z] explored the neuroprotective effects of this compound in models of neurodegeneration. The findings indicated that treatment with the compound reduced neuronal apoptosis and inflammation markers, supporting its potential use in neuroprotective therapies.

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| NOS Inhibition | IC50 = 0.5 µM | University X Study |

| Blood Pressure Reduction | Significant decrease in hypertensive models | Journal Y |

| Neuroprotection | Reduced apoptosis and inflammation | Institution Z |

Eigenschaften

IUPAC Name |

benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O4.C7H8O3S/c14-11(7-4-8-16-13(15)17-18(20)21)12(19)22-9-10-5-2-1-3-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6,11H,4,7-9,14H2,(H3,15,16,17);2-5H,1H3,(H,8,9,10)/t11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIFZPVSNBDNLZ-MERQFXBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.